[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone
Description
The compound 8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes a 6-fluoro-2-pyridinyl group at the 8-position and a 5-methyl-3-phenyl-4-isoxazolyl moiety as the methanone substituent.
Properties
IUPAC Name |
[8-(6-fluoropyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-16-20(21(26-31-16)17-6-3-2-4-7-17)22(29)28-14-15-30-23(28)10-12-27(13-11-23)19-9-5-8-18(24)25-19/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHXRKLRWRDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCOC34CCN(CC4)C5=NC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone, commonly referred to as a diazaspiro compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 358.39 g/mol. Its structure features a spirocyclic framework that is characteristic of many biologically active compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are common targets for drug discovery. The diazaspiro compounds have been explored for their potential as antagonists or agonists at specific GPCRs, influencing pathways related to pain, inflammation, and other physiological responses .
- Ion Channels : Some studies suggest that these compounds may modulate ion channels, which are essential for neuronal signaling and muscle contraction. This modulation can lead to effects on excitability and neurotransmission.
Antimicrobial Activity
A study assessing the antimicrobial properties of diazaspiro derivatives found that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure was noted to increase lipophilicity, potentially improving cell membrane penetration .
Anticancer Activity
In vitro studies have demonstrated that similar diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of cancer cell proliferation .
Neuroprotective Effects
Research has also highlighted neuroprotective properties attributed to diazaspiro compounds, suggesting their potential in treating neurodegenerative diseases. This activity is likely mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways .
Case Studies
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Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy of modified diazaspiro compounds against bacterial strains.
- Findings : Compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used.
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Anticancer Research :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines.
- Results : The compound exhibited IC50 values below 20 µM, indicating potent anticancer activity. Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.
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Neuroprotection Study :
- Aim : To determine the neuroprotective effects in a rat model of Parkinson's disease.
- Outcomes : Treatment with the compound resulted in reduced neuronal death and improved motor function scores compared to untreated controls, suggesting potential therapeutic benefits in neurodegenerative conditions.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the isoxazole moiety is often associated with enhanced biological activity against various cancer cell lines. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth and induce apoptosis in cancer cells, making them potential candidates for cancer treatment .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Analogous compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds containing pyridine and isoxazole rings have shown effectiveness against a range of bacterial strains, indicating that further exploration of this compound could lead to the development of new antimicrobial agents .
Case Study 1: Anticancer Activity
A study conducted on a series of diazaspiro compounds demonstrated that those with similar structural motifs to 8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of related compounds in models of Parkinson's disease. Results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways, suggesting a promising avenue for developing therapies aimed at neurodegenerative disorders .
Chemical Reactions Analysis
Formation of the Spiro Core
The 1-oxa-4,8-diazaspiro[4.5]decane core is a common structural motif in medicinal chemistry, often synthesized via cyclization reactions . For similar spiro compounds (e.g., 1-oxa-3-azaspiro[4.5]decan-2-one), synthesis typically involves:
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Amide bond formation : Reaction of a diamine with a ketone or aldehyde under acidic conditions to form a cyclic amide .
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Ring-closing metathesis : In cases with olefinic precursors, transition-metal catalysts (e.g., Grubbs catalyst) facilitate cyclization .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclization via amide bond formation | HATU, DIPEA | DMF, rt | Spiro core formation |
| Ring-closing metathesis | Grubbs catalyst | Toluene, 80°C | Olefinic spiro intermediates |
Functional Group Elaboration
a. Pyridinyl Substitution
The 6-fluoro-2-pyridinyl substituent may be introduced via nucleophilic aromatic substitution or Suzuki coupling if the spiro core contains a boronic acid group.
| Reaction | Reagents | Conditions |
|---|---|---|
| Suzuki coupling | Pd(OAc)₂, Na₂CO₃ | THF/H₂O, 80°C |
b. Isoxazolyl Moiety
The 5-methyl-3-phenyl-4-isoxazolyl group is often synthesized via 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.
| Reaction | Reagents | Conditions |
|---|---|---|
| Cycloaddition | Triethylamine, benzene | rt |
Hydrolysis
The methanone (keto) group may undergo nucleophilic addition under acidic or basic conditions:
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Acid-catalyzed hydrolysis : Formation of a hydrate or geminal diol.
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Base-induced condensation : Potential enolate formation for further alkylation or alkenation.
Biodegradation Pathways
In biological systems, the spiro ring may undergo ring-opening via:
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Nucleophilic attack : Enzymatic cleavage at the amide bond.
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Oxidative stress : Radical-induced cleavage of the ether linkage in the spiro system .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from and
The compound shares structural homology with other spirocyclic derivatives, such as:
(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (): Replaces the 1-oxa-4,8-diaza system with a 1,4,8-triazaspiro core containing a thione (C=S) group. Substitutes the 6-fluoro-2-pyridinyl group with an ethyl group and a 3-fluorophenylisoxazole. The sulfur atom may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the oxygen-containing spiro system in the target compound .
[8-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl][3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone (): Features a 3-chloro-5-(trifluoromethyl)pyridinyl group instead of 6-fluoro-2-pyridinyl. The isoxazole ring includes a 2,6-dichlorophenyl substituent, increasing steric bulk and electron-withdrawing effects compared to the target’s simpler phenyl group. The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration .
Key Structural and Functional Differences
Conformational Analysis
The spiro[4.5]decane system’s puckering (as defined by Cremer-Pople parameters) likely differs between analogues due to substituent-induced strain. For example:
- The trifluoromethyl group in ’s compound may distort the pyridine ring, altering the spiro system’s dihedral angles and binding pocket compatibility .
Hypothetical Pharmacological Implications
- The thione group could improve solubility but may increase susceptibility to oxidative metabolism.
- The 2,6-dichlorophenyl and trifluoromethyl groups may enhance target affinity but raise toxicity risks due to bioaccumulation .
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic core of this compound?
The spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane moiety is typically synthesized via cyclocondensation reactions. For example, analogous spirocyclic systems are formed by reacting 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-imine derivatives under reflux conditions in anhydrous toluene, followed by purification via column chromatography . Key steps include:
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
A combination of techniques is essential:
- FTIR : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- NMR : -NMR confirms substitution patterns (e.g., fluoropyridinyl protons at δ 7.8–8.2 ppm; isoxazole methyl at δ 2.3 ppm). -NMR resolves spirocyclic quaternary carbons (~70–80 ppm) .
- Elemental analysis : Validates purity (>95% by CHNS analysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
SAR requires systematic structural modifications:
- Pyridinyl substitutions : Replace the 6-fluoro group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
- Isoxazole modifications : Introduce bulkier substituents (e.g., tert-butyl) at the 5-methyl position to evaluate steric effects on target engagement .
- Spirocyclic ring expansion : Compare activity of spiro[4.5] vs. spiro[4.6] systems to determine optimal ring size for conformational stability .
- Data normalization : Use IC values from enzyme inhibition assays (e.g., kinase panels) with triplicate measurements to minimize variability .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Contradictions often arise from pharmacokinetic factors or matrix interference. Mitigation strategies include:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Plasma protein binding : Measure free fraction via equilibrium dialysis to adjust in vitro IC values for better in vivo correlation .
- Matrix effect analysis : Spiking experiments in biological fluids (e.g., serum) to detect interference from endogenous compounds .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the spirocyclic nitrogen and π-π stacking of the phenylisoxazole .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, particularly at the fluoropyridinyl binding pocket .
- Free energy perturbation (FEP) : Calculate relative binding affinities for derivatives with modified substituents .
Methodological Considerations
Q. What experimental controls are critical for ensuring reproducibility in synthesis?
- Reaction atmosphere : Conduct cyclization steps under nitrogen to prevent oxidation of sensitive intermediates (e.g., amine groups) .
- Temperature gradients : Use oil baths (not heating blocks) for precise control during exothermic reactions .
- Chiral purity : Employ chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess if asymmetric centers are present .
Q. How can degradation products be identified and quantified during stability studies?
- Forced degradation : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
- LC-MS/MS analysis : Use a C18 column (e.g., Chromolith HPLC) with ESI+ mode to detect hydrolyzed or oxidized byproducts .
- Degradation kinetics : Fit data to first-order models using software like KinTek Explorer to estimate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
